molecular formula C9H14O4 B1365204 1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 66500-55-8

1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B1365204
CAS No.: 66500-55-8
M. Wt: 186.2 g/mol
InChI Key: YMEMAALYLSKCLM-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol It is characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring, with a carboxylic acid functional group attached at the 8-position

Preparation Methods

The synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of a catalyst such as 1-butyl-3-methylimidazolium hydrogensulfate . The reaction mixture is heated to 110°C and maintained for 1.5 hours, followed by further heating to 132°C for an additional 4 hours. The resulting product is then purified through crystallization and chromatography to obtain the desired compound with high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, barium oxide, and iodine . For example, the compound can be transformed into its corresponding hydrazone derivative in the presence of hydrazine hydrate and barium oxide. Subsequent treatment with iodine and a strong base such as tetramethylguanidine (TMG) can lead to further functionalization of the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique spirocyclic structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets and its effects on various biochemical pathways. Additionally, it may serve as a model compound for studying the behavior of spirocyclic molecules in biological systems.

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid can be compared with other similar compounds, such as ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and Boc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid . These compounds share the same spirocyclic core but differ in their functional groups and substituents.

The uniqueness of this compound lies in its specific combination of structural features and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMAALYLSKCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263618
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66500-55-8
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=66500-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.0 g (14 mmol) of the ethyl ester precursor, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, were dissolved in 5 ml of methanol and admixed at RT slowly with 28 ml (2 eq.) of 1 M LiOH solution. The mixture was stirred overnight; HPLC-MS indicated complete reaction. Methanol was distilled off under reduced pressure and the residue was acidified cautiously with 1 ml of HCl such that no acid excess was present. The mixture was extracted with ethyl acetate, and the ethyl acetate phase was dried over sodium sulfate and then concentrated by evaporation under reduced pressure. Yield: 2.25 g, 86% of theory.
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Synthesis routes and methods III

Procedure details

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Int-5a, 79.58 mmol, 17.05 g) was taken up in 300 mL 2:1 THF:H2O in 500 mL round-bottom flask. To this solution was added lithium hydroxide monohydrate (120 mmol, 5.01 g). To this was added 100 mL MeOH. The reaction was allowed to stir overnight at room temperature. The reaction mixture was acidified to pH=3 with 1N HCl(aq) and extracted with 100 mL DCM (x5). The combined organics were then dried over Na2SO4 and the solvents were removed in vacuo to yield 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Int-5b) (14.96 g, 100% yield) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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